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Compound of Interest

Compound Name:
Methyl 2,5-dibromopyridine-4-

acetate

CAS No.: 1806295-96-4

Cat. No.: B1410034

Get Quote

Executive Summary & Chemical Identity
Methyl 2,5-dibromopyridine-4-acetate is a specialized heterocyclic building block used

primarily in pharmaceutical research for the development of bioactive scaffolds. Its structure

features a pyridine core substituted with two lipophilic bromine atoms and a polar methyl

acetate side chain. This unique combination dictates a solubility profile characterized by high

affinity for moderately polar organic solvents and negligible aqueous solubility.
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Property Detail

Chemical Name Methyl 2-(2,5-dibromopyridin-4-yl)acetate

Molecular Formula C₈H₇Br₂NO₂

Molecular Weight ~308.96 g/mol

Physical State
Solid (typically off-white to pale yellow

crystalline powder)

Primary Application
Intermediate for Suzuki-Miyaura coupling;

precursor for fused heterocycles.

Physicochemical Analysis & Solubility Logic
To understand the solubility behavior of this compound, one must analyze the competition

between its functional groups:

The Pyridine Core (Lipophilic/Basic): The nitrogen atom provides a lone pair, theoretically

allowing for hydrogen bonding. However, the electron-withdrawing nature of the two bromine

atoms significantly reduces the basicity of the pyridine nitrogen, making it less likely to

protonate in neutral aqueous media.

Bromine Substituents (Hydrophobic): The C-2 and C-5 bromine atoms add significant

lipophilicity (increasing LogP) and molecular weight, driving the compound towards non-polar

solvent compatibility.

Methyl Ester Group (Polar/Acceptor): The ester moiety provides a dipole moment, facilitating

solubility in polar aprotic solvents (like DMSO) and moderately polar solvents (like Ethyl

Acetate).

Predicted Solubility Parameters (LogP & Polarity)
Estimated LogP: ~2.5 – 3.2 (Moderately Lipophilic)

Hydrogen Bond Donors: 0

Hydrogen Bond Acceptors: 3 (Pyridine N, Ester O)
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Comprehensive Solubility Profile
The following table categorizes solvents based on their efficiency in dissolving Methyl 2,5-
dibromopyridine-4-acetate at room temperature (25°C).
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Solvent Class Specific Solvent Solubility Rating Operational Notes

Chlorinated

Hydrocarbons

Dichloromethane

(DCM), Chloroform
Excellent

Primary Choice. Ideal

for extraction and

transferring the

compound.

Polar Aprotic DMSO, DMF, DMAc High

Suitable for

nucleophilic

substitution reactions

(S_NAr) or cross-

coupling.

Esters
Ethyl Acetate (EtOAc),

Isopropyl Acetate
Good

Standard solvent for

liquid-liquid extraction

(workup).

Ethers
THF, 2-MeTHF, 1,4-

Dioxane
Good

Excellent for reaction

media; THF is easily

removed.

Alcohols
Methanol, Ethanol,

Isopropanol
Moderate

Temperature

Dependent. Solubility

increases significantly

with heat. Ideal for

recrystallization.

Aromatic

Hydrocarbons
Toluene, Xylene Moderate to Low

Soluble at elevated

temperatures; often

used as a co-solvent.

Aliphatic

Hydrocarbons

Hexanes, Heptane,

Pentane
Insoluble

Anti-solvent. Used to

precipitate the product

from DCM or EtOAc

solutions.

Aqueous Media Water, Brine Insoluble

The compound will

partition into the

organic layer during

extraction.
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Experimental Protocols
Protocol A: Solvent Selection for Recrystallization
Objective: To purify crude material using the temperature-dependent solubility in alcohols.

Dissolution: Place 1.0 g of crude Methyl 2,5-dibromopyridine-4-acetate in a round-bottom

flask.

Heating: Add Methanol or Ethanol (approx. 5-10 mL) and heat to reflux (65-78°C) until the

solid fully dissolves.

Filtration (Optional): If insoluble particles remain, filter the hot solution through a pre-warmed

glass frit.

Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-

4°C) for 1 hour.

Collection: Filter the resulting crystals and wash with cold Heptane or cold Methanol.

Protocol B: Solubility Testing Workflow (Decision Tree)
Before scaling up a reaction, validate solubility using this rapid visual protocol.
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Start: 10mg Compound
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Click to download full resolution via product page

Figure 1: Rapid solubility determination workflow for solvent screening.
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Strategic Applications in Synthesis
Understanding the solubility profile allows for optimized reaction design.

Suzuki-Miyaura Coupling
Solvent System: 1,4-Dioxane/Water or Toluene/Water mixtures are common.

Solubility Logic: The dibromo-pyridine dissolves in the organic phase (Dioxane/Toluene),

while the inorganic base (e.g., K₂CO₃) dissolves in the water phase. The reaction occurs at

the interface or via phase transfer.

Recommendation: Use 1,4-Dioxane as it solubilizes the starting material well and is miscible

with water, creating a homogeneous system at reflux.

Nucleophilic Substitution (S_NAr)
Solvent System: DMF or DMSO.

Solubility Logic: The high polarity of these solvents stabilizes the charged transition states

often involved in displacing the bromine atoms. The starting material is highly soluble here,

ensuring fast kinetics.

Purification (Work-up)
Extraction: Dilute the reaction mixture with Ethyl Acetate or DCM. Wash with water/brine.

The product will remain in the organic layer.

Precipitation: If the product is dissolved in a minimal amount of DCM, slowly adding Hexane

will force the product to crash out as a solid, purifying it from soluble impurities.
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To cite this document: BenchChem. [Technical Guide: Solubility Profiling of Methyl 2,5-
dibromopyridine-4-acetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1410034/docs#technical-guide-solubility-profiling-of-
methyl-2-5-dibromopyridine-4-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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